Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
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Overview
Description
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is a complex organic compound with a molecular formula of C58H114N2O5. This compound is characterized by its long aliphatic chains and the presence of both amide and ester functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate typically involves the amidation of esters with 3-(dimethylamino)-1-propylamine. This reaction can be catalyzed by lead acetate, which significantly increases the reaction rate even for esters with high steric factors . The reaction is usually carried out under mild conditions to avoid the decomposition of sensitive functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of esters instead of carboxylic acids as reactants allows for a more efficient process, as esters are less toxic and cheaper . The reaction conditions are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of lipid interactions and membrane dynamics.
Industry: The compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate exerts its effects involves its interaction with lipid membranes and proteins. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amide and ester groups can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
- Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)decanamido)nonadecanedioate
Uniqueness
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is unique due to its specific combination of long aliphatic chains and functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities.
Properties
Molecular Formula |
C59H116N2O5 |
---|---|
Molecular Weight |
933.6 g/mol |
IUPAC Name |
ditridecan-7-yl 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate |
InChI |
InChI=1S/C59H116N2O5/c1-8-13-18-23-30-39-49-57(62)61(53-42-52-60(6)7)54(43-33-28-24-26-31-40-50-58(63)65-55(45-35-19-14-9-2)46-36-20-15-10-3)44-34-29-25-27-32-41-51-59(64)66-56(47-37-21-16-11-4)48-38-22-17-12-5/h54-56H,8-53H2,1-7H3 |
InChI Key |
OUWZCFKCUYXPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC |
Origin of Product |
United States |
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